[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine
Description
(3-Phenoxyphenyl)methylamine is a secondary amine characterized by a 3-phenoxyphenyl group attached to a methylene bridge and a propenyl (allyl) substituent. The compound is often utilized as a hydrochloride salt (CAS: 1240581-95-6), with a molecular weight of 275.78 g/mol and a purity of 95% .
Properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15/h2-10,12,17H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKKRMCHRVRVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methylamine typically involves the reaction of 3-phenoxybenzyl chloride with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (3-Phenoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
(3-Phenoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogues differ primarily in substituents on the aromatic ring or the amine group. Key examples include:
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Physical State | Synthesis Method | Reference |
|---|---|---|---|---|---|
| (3-Phenoxyphenyl)methylamine HCl | 3-phenoxyphenyl | 275.78 | Solid (HCl salt) | Amine alkylation, HCl salt formation | |
| (3-Chlorophenyl)methylamine | 3-chlorophenyl | 181.66 | Not specified | Likely similar alkylation | |
| 1-(3-Bromophenyl)ethylamine | 3-bromophenyl, ethyl | 254.17* | Not specified | Pd/CuI-catalyzed coupling (propargyl amine route) | |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | 2-methoxyphenyl, isopropyl | 205.30 | Not specified | Stereoselective synthesis (E-configuration) | |
| (3-Phenyl-2-propen-1-yl)(tetrahydrofuran-2-ylmethyl)amine HCl | Tetrahydrofuranmethyl | Not reported | Solid (HCl salt) | Amine functionalization with heterocycles |
*Calculated from molecular formula C₁₂H₁₆BrN.
Key Observations:
- Substituent Effects: The 3-phenoxyphenyl group in the target compound introduces steric bulk and electron-rich aromaticity compared to smaller substituents like chloro () or bromo (). This may influence solubility, reactivity, and binding affinity in biological systems.
- Propenyl vs. Propargyl: Propenyl (allyl) groups enable addition reactions (e.g., hydroamination), whereas propargyl groups (as in ) offer alkyne reactivity for click chemistry or cycloadditions.
- Stereochemical Variations: Compounds like (2E)-3-(2-methoxyphenyl)prop-2-en-1-ylamine () highlight the importance of double-bond geometry in modulating molecular interactions.
Physicochemical Properties
- Molecular Weight and Polarity: The phenoxy group increases molecular weight and lipophilicity compared to chloro or methoxy substituents. This may affect solubility in polar solvents.
- Physical State: Hydrochloride salts (e.g., and ) are typically solids, while free amines () may exist as oils or low-melting solids.
Biological Activity
(3-Phenoxyphenyl)methylamine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound (3-Phenoxyphenyl)methylamine is composed of a phenoxyphenyl group linked to a prop-2-en-1-ylamine moiety. Its molecular formula contributes to its reactivity and interaction with biological targets. The presence of the phenoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
The biological activity of (3-Phenoxyphenyl)methylamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, making it relevant for neurological disorders.
- Receptor Modulation : It may also interact with various receptors, including G-protein coupled receptors (GPCRs), influencing signaling pathways involved in mood regulation and other physiological processes .
Biological Activities
Research has indicated several potential biological activities for (3-Phenoxyphenyl)methylamine:
- Antimicrobial Activity : Studies have suggested that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : Preliminary investigations indicate that it may possess anticancer activity, possibly through apoptosis induction in cancer cells .
- Neuroprotective Effects : Its ability to modulate neurotransmitter levels suggests potential neuroprotective effects, particularly in conditions like Parkinson's disease.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Increased neurotransmitter levels |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (3-Phenoxyphenyl)methylamine against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Potential
In a model of neurodegeneration, (3-Phenoxyphenyl)methylamine was administered to assess its neuroprotective effects. The findings revealed that the compound reduced oxidative stress markers and improved cognitive function in treated subjects compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
